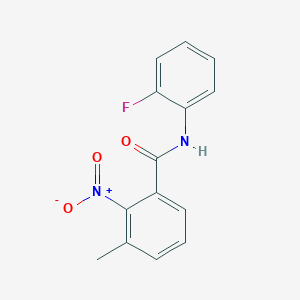
N-(2-fluorophenyl)-3-methyl-2-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-fluorophenyl)-3-methyl-2-nitrobenzamide, also known as FN1, is a compound that has gained attention in scientific research due to its potential therapeutic properties. FN1 belongs to the class of nitroaromatic compounds and has been studied for its ability to inhibit the growth of cancer cells and bacteria. In
作用机制
The mechanism of action of N-(2-fluorophenyl)-3-methyl-2-nitrobenzamide involves the inhibition of enzymes involved in DNA synthesis and repair. Specifically, N-(2-fluorophenyl)-3-methyl-2-nitrobenzamide inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. By inhibiting topoisomerase II, N-(2-fluorophenyl)-3-methyl-2-nitrobenzamide prevents cancer cells and bacteria from dividing and proliferating.
Biochemical and Physiological Effects
N-(2-fluorophenyl)-3-methyl-2-nitrobenzamide has been shown to have both biochemical and physiological effects. In cancer cells, N-(2-fluorophenyl)-3-methyl-2-nitrobenzamide has been shown to induce apoptosis and inhibit cell proliferation. In bacterial cells, N-(2-fluorophenyl)-3-methyl-2-nitrobenzamide has been shown to inhibit cell growth and division. N-(2-fluorophenyl)-3-methyl-2-nitrobenzamide has also been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One advantage of using N-(2-fluorophenyl)-3-methyl-2-nitrobenzamide in lab experiments is its ability to inhibit the growth of cancer cells and bacteria. This makes it a useful tool for studying the mechanisms of cancer and bacterial growth. However, one limitation of using N-(2-fluorophenyl)-3-methyl-2-nitrobenzamide is its potential toxicity. N-(2-fluorophenyl)-3-methyl-2-nitrobenzamide has been shown to have cytotoxic effects on normal cells, which may limit its use in certain experiments.
未来方向
There are several future directions for research on N-(2-fluorophenyl)-3-methyl-2-nitrobenzamide. One direction is to study its potential use in combination with other therapeutic agents in cancer treatment. Another direction is to investigate its potential use in the treatment of bacterial infections. Additionally, further research is needed to determine the optimal dosage and administration of N-(2-fluorophenyl)-3-methyl-2-nitrobenzamide for therapeutic use. Finally, more studies are needed to investigate the potential side effects and toxicity of N-(2-fluorophenyl)-3-methyl-2-nitrobenzamide.
合成方法
The synthesis of N-(2-fluorophenyl)-3-methyl-2-nitrobenzamide involves the reaction of 2-nitrobenzoyl chloride with 2-fluoroaniline and 3-methylamine. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure N-(2-fluorophenyl)-3-methyl-2-nitrobenzamide.
科学研究应用
N-(2-fluorophenyl)-3-methyl-2-nitrobenzamide has been studied for its potential use as a therapeutic agent in cancer treatment and bacterial infections. In cancer research, N-(2-fluorophenyl)-3-methyl-2-nitrobenzamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-(2-fluorophenyl)-3-methyl-2-nitrobenzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In bacterial research, N-(2-fluorophenyl)-3-methyl-2-nitrobenzamide has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.
属性
IUPAC Name |
N-(2-fluorophenyl)-3-methyl-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O3/c1-9-5-4-6-10(13(9)17(19)20)14(18)16-12-8-3-2-7-11(12)15/h2-8H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPTMNZPMNRLXKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=CC=CC=C2F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-ethyl-3-[(4-nitrobenzyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B5846074.png)
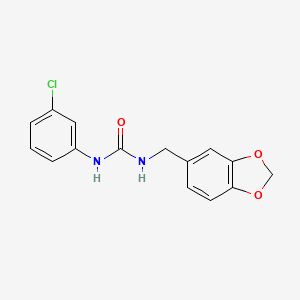

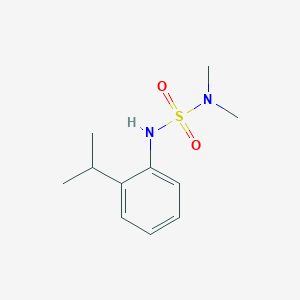
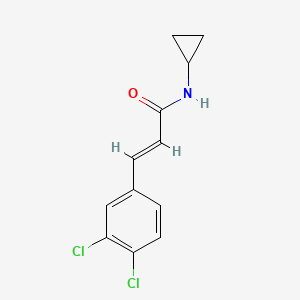
![1-(2,4-dimethylphenyl)-N-(2-furylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5846125.png)
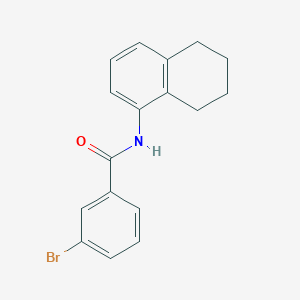
![N-cyclopentyl-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide](/img/structure/B5846149.png)


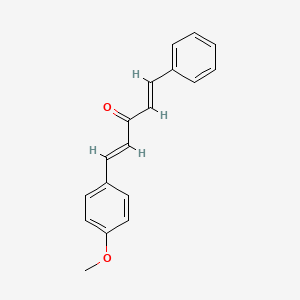
![isopropyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5846190.png)
![N-({4-[(anilinocarbonothioyl)amino]phenyl}sulfonyl)acetamide](/img/structure/B5846192.png)
![N-2-furyl-3-[(2-thienylacetyl)amino]benzamide](/img/structure/B5846194.png)